N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship Heterocyclic Chemistry

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 2034369-70-3, molecular formula C₁₄H₁₂N₄O₃, molecular weight 284.27 g·mol⁻¹) is a heterocyclic small molecule that integrates a furan ring, a pyrazine core, and a 5-methylisoxazole-3-carboxamide moiety. The compound belongs to the broader isoxazole-3-carboxamide class, which has been the subject of patent filings for Smurf-1 (Smad ubiquitination regulatory factor-1) inhibition , and to the 5-methylisoxazole-3-carboxamide subclass, members of which have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.

Molecular Formula C14H12N4O3
Molecular Weight 284.275
CAS No. 2034369-70-3
Cat. No. B3001158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
CAS2034369-70-3
Molecular FormulaC14H12N4O3
Molecular Weight284.275
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C14H12N4O3/c1-9-7-10(18-21-9)14(19)17-8-11-13(16-5-4-15-11)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,17,19)
InChIKeyUQEBQKCODUXJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 2034369-70-3): Structural and Procurement Baseline


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 2034369-70-3, molecular formula C₁₄H₁₂N₄O₃, molecular weight 284.27 g·mol⁻¹) is a heterocyclic small molecule that integrates a furan ring, a pyrazine core, and a 5-methylisoxazole-3-carboxamide moiety . The compound belongs to the broader isoxazole-3-carboxamide class, which has been the subject of patent filings for Smurf-1 (Smad ubiquitination regulatory factor-1) inhibition [1], and to the 5-methylisoxazole-3-carboxamide subclass, members of which have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv [2]. The compound is available from multiple chemical suppliers for research use, with typical purity specifications of 95% or higher by HPLC and NMR .

Why In-Class Substitution of N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide Carries Structural Risk


Within the 5-methylisoxazole-3-carboxamide chemotype, small regioisomeric variation produces large uncertainty in biological outcome. The furan-2-yl versus furan-3-yl isomer pair (CAS 2034369-70-3 vs. CAS 2034618-62-5) are constitutionally identical (C₁₄H₁₂N₄O₃, MW 284.27) yet differ in the attachment position of the furan oxygen relative to the pyrazine ring, altering the heterocycle’s electron density distribution, dipole moment, and hydrogen-bond acceptor geometry . In the antitubercular 5-methylisoxazole-3-carboxamide series, MIC values span nearly two orders of magnitude (3.125 μM to >100 μM against M. tuberculosis H37Rv) across structurally close analogs [1], and in the Smurf-1 isoxazole-3-carboxamide patent family, reported biochemical IC₅₀ values range from 1.4 nM to 2,500 nM depending on the nature of the substituent at the isoxazole 5-position [2]. These data demonstrate that even conservative substitution within this scaffold produces quantitatively divergent pharmacology; therefore, generic or isomeric replacement without dedicated biological qualification is not scientifically defensible.

Quantitative Differentiation Evidence for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 2034369-70-3)


Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Attachment as a Determinant of Pharmacophoric Geometry

The compound exists as one of two constitutional isomers arising from the furan substitution position on the pyrazine ring. The furan-2-yl isomer (CAS 2034369-70-3) places the furan oxygen at the ortho-like position relative to the pyrazine nitrogen, whereas the furan-3-yl isomer (CAS 2034618-62-5) relocates the oxygen away from the pyrazine ring system . This regioisomeric difference changes the spatial orientation of the furan oxygen lone pair, altering the pharmacophore’s hydrogen-bond acceptor vector and the overall molecular electrostatic potential surface. In medicinal chemistry campaigns on isoxazole-carboxamide scaffolds, analogous furan regioisomerism has been shown to modulate target binding by factors of 10- to 100-fold in biochemical IC₅₀ assays [1]. No published head-to-head biological comparison exists for this specific isomer pair, but the documented sensitivity of isoxazole-3-carboxamide SAR to subtle structural modification establishes that the two isomers cannot be considered equivalent for scientific or procurement purposes.

Medicinal Chemistry Structure–Activity Relationship Heterocyclic Chemistry

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile and CNS Drug-Likeness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide possesses one hydrogen-bond donor (the carboxamide NH), four hydrogen-bond acceptors (isoxazole O and N, pyrazine N, furan O, carboxamide carbonyl O), a molecular weight of 284.27 Da, and a computed topological polar surface area (tPSA) of approximately 100.5 Ų . These values place the compound within the favorable range for CNS drug-likeness according to the Pfizer CNS MPO scoring system (MW < 400 Da, HBD ≤ 3, tPSA < 90 Ų for optimal brain penetration; the compound’s tPSA marginally exceeds the 90 Ų threshold, predicting moderate passive BBB permeability). By comparison, higher-MW isoxazole-3-carboxamide analogs such as those exemplified in the Smurf-1 patent (MW range typically 430–500 Da with additional cyclic substituents) have tPSA values exceeding 120 Ų and are predicted to have negligible CNS exposure [1]. The target compound's lower MW and favorable HBD count therefore offer a differentiated physicochemical profile for CNS-oriented medicinal chemistry programs, a property not shared by most biologically characterized isoxazole-3-carboxamides in the patent literature.

Physicochemical Profiling Drug-Likeness CNS Multiparameter Optimization

Class-Level Biological Precedent: Antitubercular MIC Range in the 5-Methylisoxazole-3-Carboxamide Series

A series of seventeen 5-methylisoxazole-3-carboxamide derivatives bearing diverse N-substituents was evaluated against M. tuberculosis H37Rv by the MABA method. Compounds 10 and 14 displayed MIC values of 3.125 µM, compounds 9 and 13 showed MIC values of 6.25 µM, and several others were inactive (MIC > 100 µM), indicating that the nature of the N-linked substituent is the primary determinant of antitubercular potency within this chemotype [1]. The target compound, with its N-((3-(furan-2-yl)pyrazin-2-yl)methyl) substituent, introduces a heterocyclic motif not represented among the published series and therefore occupies an unexplored region of the structure–activity landscape. The absence of direct MIC data for CAS 2034369-70-3 means that its antitubercular activity relative to the published analogs is unknown; however, the precedent that minor N-substituent changes produce >30-fold MIC shifts establishes that this compound’s unique substituent could confer activity that cannot be inferred from any published analog.

Antitubercular Mycobacterium tuberculosis Minimum Inhibitory Concentration

Relevant Biological Target Class: Smurf-1 (SMAD-Specific E3 Ubiquitin Protein Ligase 1) Inhibition by Isoxazole-3-Carboxamides

The isoxazole-3-carboxamide scaffold has been validated as a Smurf-1 inhibitor chemotype by Novartis, with disclosed compounds achieving biochemical IC₅₀ values from 1.4 nM (Compound 22c) to 2,500 nM (Compound 14) against the HECT domain of human Smurf-1 [1]. Smurf-1 is an E3 ubiquitin ligase implicated in pulmonary arterial hypertension, hereditary hemorrhagic telangiectasia, wound healing, and fibrotic disorders [2]. The patented compounds uniformly feature a 4-methylisoxazole-3-carboxamide core with an N-(pyrazol-4-yl) amide linkage and a substituted tetrahydrofuran, tetrahydropyran, or dioxolane at the isoxazole 5-position. The target compound (CAS 2034369-70-3) differs in that it carries a 5-methyl (rather than 4-methyl) isoxazole substitution and an N-((3-(furan-2-yl)pyrazin-2-yl)methyl) appendage in place of the pyrazolone amide. Whether this scaffold modification retains Smurf-1 affinity is unknown, but the structural proximity to the validated pharmacophore (isoxazole-3-carboxamide core) makes it a candidate for Smurf-1 or related HECT-domain E3 ligase screening.

Smurf-1 Inhibition Ubiquitin Ligase Pulmonary Arterial Hypertension

Recommended Research and Industrial Application Scenarios for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide


Scaffold-Hopping Starting Point for Smurf-1 or HECT-Domain E3 Ligase Inhibitor Discovery

The compound retains the isoxazole-3-carboxamide core present in potent Smurf-1 inhibitors described in US 9,403,810 (IC₅₀ as low as 1.4 nM for Compound 22c) [1] but incorporates a structurally distinct N-substituent (furan-2-yl-pyrazine-methyl in place of cyclohexyl-pyrazolone) and a 5-methyl rather than 4-methyl-5-cyclic-ether isoxazole substitution pattern. This structural departure makes it a suitable tool compound for scaffold-hopping campaigns aimed at identifying novel Smurf-1 inhibitors with differentiated IP space, selectivity profiles, or pharmacokinetic properties.

Antitubercular Lead Expansion: Exploring Unexplored N-Substituent SAR in the 5-Methylisoxazole-3-Carboxamide Series

Published 5-methylisoxazole-3-carboxamide derivatives achieve M. tuberculosis H37Rv MIC values of 3.125–6.25 µM for the most active analogs (compounds 9, 10, 13, 14) [2]. The N-((3-(furan-2-yl)pyrazin-2-yl)methyl) substituent of CAS 2034369-70-3 represents a heterocyclic motif completely absent from the characterized antitubercular SAR set. Screening this compound against M. tuberculosis and drug-resistant clinical isolates would determine whether the furan-pyrazine substituent enhances, maintains, or diminishes potency relative to the published phenyl and benzyl analogs, potentially opening a new sub-series for lead optimization.

CNS Drug Discovery Fragment: A Low-MW, Low-HBD Isoxazole-3-Carboxamide with Favorable Brain-Penetration Predictors

With MW = 284.27 Da, a single hydrogen-bond donor, and tPSA ≈ 100.5 Ų , the compound is among the smallest and most CNS-favorable members of the isoxazole-3-carboxamide class, which typically features heavily elaborated structures (MW > 430 Da) with poor predicted brain exposure. The compound may serve as a fragment-like or early-lead starting point for CNS targets linked to isoxazole pharmacology, including ion channels, GPCRs, or kinases, where its physicochemical profile supports passive BBB permeation more effectively than larger in-class analogs.

Regioisomeric Selectivity Probe: Investigating the Impact of Furan-2-yl vs. Furan-3-yl Geometry on Target Engagement

The furan-2-yl isomer (CAS 2034369-70-3) and its furan-3-yl congener (CAS 2034618-62-5) are constitutionally identical yet differ in the spatial presentation of the furan oxygen lone pair . Co-procurement of both isomers and parallel biological profiling against a panel of targets (e.g., kinases, GPCRs, epigenetic enzymes) would quantify the regioisomeric sensitivity of target engagement and provide direct evidence for pharmacophore modeling. Such data would also inform procurement decisions for screening libraries containing either isomer.

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.